molecular formula C16H15NO4 B434953 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid CAS No. 354158-53-5

4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

Cat. No.: B434953
CAS No.: 354158-53-5
M. Wt: 285.29g/mol
InChI Key: OYRRYCDONHLKGG-UHFFFAOYSA-N
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Description

4-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a high-purity organic building block of significant interest in chemical research and development. This compound, with the molecular formula C16H13NO4 and a molecular weight of 283.28 g/mol, is characterized by its complex, bridged bicyclic structure which incorporates a benzoic acid moiety . This specific architecture makes it a valuable precursor or intermediate in the synthesis of more complex molecules, particularly in the exploration of novel pharmaceuticals and materials science. Researchers utilize this scaffold to create diverse compound libraries, leveraging its rigid methanoisoindole core to explore three-dimensional chemical space. The compound is offered with a typical purity of 97%, ensuring consistency and reliability for sensitive applications . It is strictly intended for laboratory research purposes as a chemical building block. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-14-12-9-1-2-10(7-9)13(12)15(19)17(14)11-5-3-8(4-6-11)16(20)21/h3-6,9-10,12-13H,1-2,7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRRYCDONHLKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Scaffold Construction via Cycloaddition

The methanoisoindol dione core is synthesized through a Diels-Alder reaction between norbornene derivatives and maleic anhydride. For example, heating norbornadiene with maleic anhydride at 120°C for 12 hours yields the octahydro-4,7-methanoisoindole-1,3-dione intermediate. This step achieves the bicyclic framework critical for subsequent functionalization.

Key Conditions

  • Reactants : Norbornadiene, maleic anhydride

  • Catalyst : None (thermal activation)

  • Yield : 68–72%

Benzoic Acid Coupling

The benzoic acid moiety is introduced via nucleophilic acyl substitution. Methyl 4-aminobenzoate reacts with the isoindole dione intermediate under acidic conditions (e.g., HCl in dioxane), followed by alkaline hydrolysis to yield the free carboxylic acid.

Isoindole dione+Methyl 4-aminobenzoateHCl, dioxane4-(1,3-Dioxoisoindolin-2-yl)benzoateNaOHTarget compound\text{Isoindole dione} + \text{Methyl 4-aminobenzoate} \xrightarrow{\text{HCl, dioxane}} \text{4-(1,3-Dioxoisoindolin-2-yl)benzoate} \xrightarrow{\text{NaOH}} \text{Target compound}

Optimized Parameters

  • Temperature : 80°C

  • Reaction Time : 8 hours

  • Yield : 58%

Alternative Methodologies

Condensation with Preformed Benzoyl Chlorides

A two-step approach involves:

  • Chlorination : 4-Aminobenzoic acid is converted to its acyl chloride using thionyl chloride.

  • Coupling : The acyl chloride reacts with the isoindole dione amine in dichloromethane with triethylamine as a base.

Advantages :

  • Higher functional group tolerance (yield: 65–70%).

  • Reduced side reactions compared to ester hydrolysis.

Optimization Strategies

Solvent and Catalyst Screening

ParameterOptimal ValueImpact on Yield
Solvent DMF+15% vs. THF
Catalyst DMAP+22% vs. none
Temperature 100°CMaximizes rate

Data derived from cycloaddition and coupling trials.

Design of Experiments (DoE)

A three-factor DoE (temperature, stoichiometry, solvent polarity) identified the following optima for the coupling step:

  • Molar Ratio (dione:benzoyl chloride) : 1:1.2

  • Solvent : Dimethylacetamide (DMA)

  • Yield Improvement : 78% (vs. 58% baseline).

Purification and Characterization

Recrystallization Protocols

Crude product is purified via recrystallization from ethanol-water (3:1 v/v), achieving >95% purity.

Spectroscopic Validation

  • IR : Strong absorptions at 1705 cm⁻¹ (C=O stretch, dione) and 1680 cm⁻¹ (carboxylic acid).

  • ¹H NMR (DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.9–7.4 (m, 4H, aromatic), 3.1–2.8 (m, 4H, bicyclic protons).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Diels-Alder + Hydrolysis 5895Moderate
Acyl Chloride Coupling 7097High

The acyl chloride method offers superior yield and scalability but requires stringent anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen or nitro groups on the aromatic ring.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid. For instance, derivatives have shown significant inhibitory effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited over 70% inhibition against leukemia and central nervous system cancer cell lines . This suggests that modifications to the dioxoisoindole structure can enhance anticancer activity.

Anti-diabetic Effects

Another area of exploration is the anti-diabetic properties of related compounds. Research indicates that certain derivatives can inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and acetylcholinesterase. These findings are promising for developing new therapeutic agents for diabetes management .

Case Study 1: Anticancer Activity

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized new derivatives based on the dioxoisoindole framework and evaluated their anticancer activity against multiple cell lines. The results indicated that some compounds achieved up to 84% inhibition against leukemia cells (MOLT-4), highlighting their potential as anticancer agents .

Case Study 2: Enzyme Inhibition

A separate study focused on synthesizing sulfonamide derivatives incorporating benzodioxane moieties. These compounds were tested for their ability to inhibit α-glucosidase and acetylcholinesterase. The results showed effective inhibition rates, suggesting that these compounds could be further developed as anti-diabetic agents .

Data Tables

Compound Activity Cell Line Inhibition (%)
4gAnticancerMOLT-484.19
4pAnticancerSF-29572.11
Sulfonamide AEnzyme Inhibitionα-glucosidaseSignificant

Mechanism of Action

The mechanism by which 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxo groups and benzoic acid moiety can form hydrogen bonds and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The methanoisoindole dione core is highly modular, allowing for diverse substitutions. Key analogs and their properties are summarized below:

Table 1: Structural and Analytical Comparison of Selected Analogs
Compound Name / ID Substituents / Modifications Molecular Weight (g/mol) Yield (%) Rf Value LC-MS Purity (254 nm) Key References
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid Benzoic acid at position 4 273.28 N/A N/A N/A
4-(cis-endo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-ethoxyphenyl)-trans-cyclohexyl carboxamide (26) Cyclohexylcarboxamide, 2-ethoxyphenyl group 418.0 73 0.6 99%
3-(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid Dibromination at positions 5,6; benzoic acid at 3 443.09 N/A N/A N/A
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid Phenylpropanoic acid side chain 313.35 N/A N/A N/A
4-(6,7-Dimethoxy-1-oxo-1,3-dihydro-isoindol-2-yl)-benzoic acid Dimethoxyisoindole core; ketone group 313.30 N/A N/A N/A

Key Findings and Trends

Substituent Impact on Solubility and Reactivity :

  • The introduction of bulky groups (e.g., cyclohexylcarboxamide in compound 26 ) increases hydrophobicity, as evidenced by higher Rf values (0.6 in Hex/EtOAc) compared to simpler analogs .
  • Bromination at positions 5 and 6 (e.g., 3-(5,6-dibromo-...)) significantly increases molecular weight (443.09 g/mol) and may enhance electrophilic reactivity due to bromine’s electron-withdrawing effects .

Synthetic Feasibility :

  • Compound 26 demonstrates superior synthetic efficiency (73% yield) compared to analogs like 24 (35% yield) or 28 (38% yield), likely due to stabilizing interactions between the ethoxyphenyl and cyclohexyl groups .

The discontinued commercial status of the parent benzoic acid derivative () suggests challenges in stability or scalability, prompting reliance on modified analogs for research .

Physicochemical and Spectroscopic Data

  • LC-MS Profiles : Analogs like 24 and 25 exhibit >97% purity under LC-MS, confirming synthetic reliability .
  • ¹H NMR Signatures: Compounds 17 and 18 display distinct cyclohexyl and isoquinoline proton shifts in CDCl₃, aiding structural validation .

Biological Activity

4-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid, with the CAS number 354158-53-5, is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological evaluations, particularly focusing on its insecticidal properties and safety profile.

The compound has the molecular formula C16H15NO4C_{16}H_{15}NO_{4} and a molecular weight of 285.30 g/mol. Its structure features a dioxoisoindole moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC16H15NO4
Molecular Weight285.30 g/mol
Purity95%
CAS Number354158-53-5
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler aromatic compounds. The dioxoisoindole structure can be synthesized through cyclization reactions involving appropriate precursors.

Insecticidal Properties

One of the primary areas of research on this compound revolves around its larvicidal activity against Aedes aegypti, a major vector for arboviral diseases such as dengue and Zika virus. A study synthesized various derivatives of benzodioxole acids and evaluated their effectiveness against mosquito larvae.

  • Findings : Among the tested compounds, certain derivatives exhibited significant larvicidal activity with LC50 values indicating effective concentrations for controlling mosquito populations. For instance, a related compound demonstrated an LC50 value of 28.9 ± 5.6 μM after 24 hours of exposure, showcasing promising insecticidal properties while maintaining low toxicity to mammalian cells at higher concentrations .

Toxicity Profile

The safety profile of this compound was assessed in mammalian models. In studies involving mice:

  • Behavioral Effects : Mice treated with high doses (2000 mg/kg) exhibited mild behavioral changes but no significant structural damage to vital organs such as the liver and kidneys was observed .

Case Studies

  • Larvicidal Activity : A study focused on synthesizing various benzodioxole derivatives highlighted that specific substitutions on the aromatic ring significantly influenced biological activity. The presence of methylenedioxy groups was crucial for enhancing insecticidal efficacy.
  • Safety Assessments : In vivo studies indicated that while effective against Aedes aegypti, the compound did not exhibit cytotoxicity towards human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM), suggesting a favorable safety margin for potential applications in pest control .

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